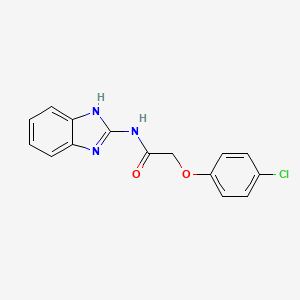
N-(1H-benzimidazol-2-yl)-2-(4-chlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-benzimidazol-2-yl)-2-(4-chlorophenoxy)acetamide is a synthetic organic compound characterized by the presence of a benzimidazole ring and a chlorophenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2-aminobenzimidazole and 4-chlorophenoxyacetic acid.
Reaction Steps:
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various substituted phenoxyacetamides.
Scientific Research Applications
Chemistry
In chemistry, N-(1H-benzimidazol-2-yl)-2-(4-chlorophenoxy)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of benzimidazole exhibit antimicrobial, antifungal, and antiviral activities. The presence of the chlorophenoxyacetamide group may enhance these properties, making it a candidate for further pharmacological studies.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Compounds with similar structures have been studied for their anticancer, anti-inflammatory, and antiparasitic activities. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenoxyacetamide group may enhance the compound’s binding affinity and specificity. The exact pathways and targets are subject to ongoing research, but it is believed that the compound can modulate various biological processes, including cell signaling, enzyme activity, and gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzimidazol-2-yl)-2-phenoxyacetamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
N-(1H-benzimidazol-2-yl)-2-(4-fluorophenoxy)acetamide: Contains a fluorine atom instead of chlorine, potentially altering its chemical and biological properties.
N-(1H-benzimidazol-2-yl)-2-(4-bromophenoxy)acetamide: The presence of a bromine atom may influence its reactivity and interactions with biological targets.
Uniqueness
N-(1H-benzimidazol-2-yl)-2-(4-chlorophenoxy)acetamide is unique due to the presence of the chlorophenoxy group, which can significantly impact its chemical reactivity and biological activity. The chlorine atom may enhance its ability to participate in substitution reactions and improve its binding affinity to specific molecular targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C15H12ClN3O2 |
|---|---|
Molecular Weight |
301.73 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C15H12ClN3O2/c16-10-5-7-11(8-6-10)21-9-14(20)19-15-17-12-3-1-2-4-13(12)18-15/h1-8H,9H2,(H2,17,18,19,20) |
InChI Key |
QDAMAZCPWBRTRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















